4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine
Description
Properties
IUPAC Name |
4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c1-14-4-6-17(7-5-14)13-29-23-25-19-18-15(2)12-16(3)24-22(18)30-20(19)21(26-23)27-8-10-28-11-9-27/h4-7,12H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYFKNYEXVFIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)N4CCOCC4)SC5=C3C(=CC(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Heterocyclic Rings : Incorporating nitrogen and sulfur atoms.
- Dimethyl and Methylphenyl Substituents : Contributing to its chemical reactivity and biological properties.
- Morpholine Moiety : Enhancing solubility and biological interaction.
Structural Representation
| Property | Description |
|---|---|
| IUPAC Name | 4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine |
| Molecular Formula | C27H23N3O2S3 |
| Molecular Weight | 493.67 g/mol |
Research indicates that compounds similar to 4-[11,13-dimethyl...morpholine exhibit a range of biological activities:
- Anticancer Properties : Compounds with triazole and thiazole rings have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of sulfur in the structure contributes to antibacterial and antifungal properties.
- Antioxidant Effects : Many sulfur-containing compounds have demonstrated the ability to scavenge free radicals.
- Neuroprotective Effects : Some studies suggest potential in modulating neuroinflammatory pathways.
Case Studies
-
Anticancer Activity :
- A study published in Cancer Letters demonstrated that similar triazole derivatives effectively inhibited the growth of various cancer cell lines (MCF-7 and Bel-7402) with IC50 values indicating significant cytotoxicity .
- Mechanistic studies revealed that these compounds induce apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy :
-
Neuroprotective Studies :
- A recent investigation explored the neuroprotective effects of related compounds in models of neurodegeneration . The findings suggested modulation of oxidative stress markers and inflammatory cytokines.
Synthesis and Optimization
The synthesis of the compound involves several steps that require precise control over reaction conditions to optimize yield and purity:
- Reagents Used : Various organic solvents and catalysts are employed during the synthesis process.
- Yield Optimization : Reaction conditions such as temperature and time significantly affect the yield; typical yields range from 70% to 85% depending on the method used .
Toxicological Assessment
Initial toxicological evaluations indicate that while the compound exhibits promising biological activities, it also poses certain risks:
Comparison with Similar Compounds
Substituent Variations: Methylphenyl vs. Chlorophenyl
A closely related compound, 4-{[(4-chlorophenyl)methyl]sulfanyl}-11,13-dimethyl-6-(pyrrolidin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene (CAS 478065-76-8), differs by replacing the 4-methylphenyl group with a 4-chlorophenyl moiety and substituting morpholine with pyrrolidine . Key differences include:
- Electron-withdrawing vs. electron-donating groups : The chloro substituent may enhance electrophilic reactivity, whereas the methyl group improves lipophilicity.
- Ring size : Pyrrolidine (5-membered) vs. morpholine (6-membered with an oxygen atom), affecting conformational flexibility and hydrogen-bonding capacity.
Morpholine Derivatives in Antifungal Agents
Morpholine-containing compounds, such as flumorph and dimethomorph, are commercial fungicides targeting oomycete pathogens. Replacing trimethoxybenzene rings with morpholine groups in synthetic analogues (e.g., compounds 3a–c) improved broad-spectrum antifungal activity against nine phytopathogenic fungi .
Data Tables
Table 1: Structural and Functional Comparison of Analogues
Table 2: Impact of Substituents on Key Properties
*Predicted values based on substituent effects.
Research Findings and Implications
- Antifungal Potential: Morpholine derivatives exhibit enhanced activity when replacing traditional aromatic moieties, as seen in compounds 3b and 3c, which outperformed flumorph in fungal inhibition . The target compound’s morpholine group and sulfur linkage may synergize to improve membrane penetration or target binding.
- Stereochemical Influence : Quaternary stereocenters, as introduced in DOS strategies, significantly expand accessible chemical space and modulate bioactivity . The target compound’s stereochemistry (if present) could be a critical determinant of efficacy.
- Synthetic Feasibility : DOS approaches enable rapid diversification of morpholine scaffolds, suggesting scalability for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
